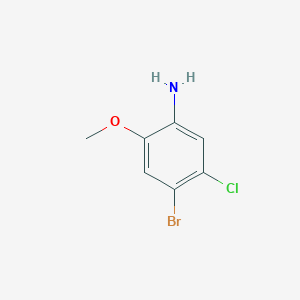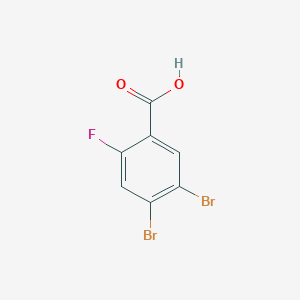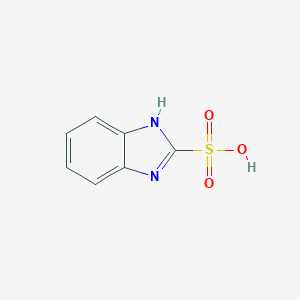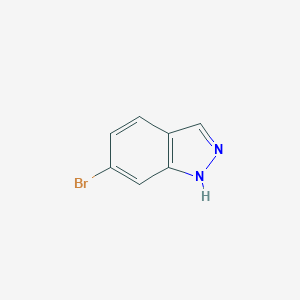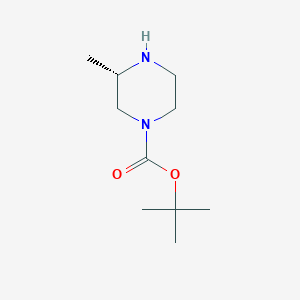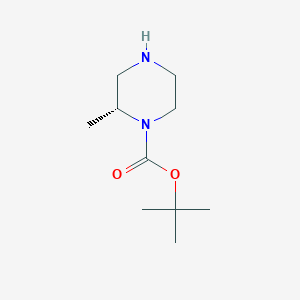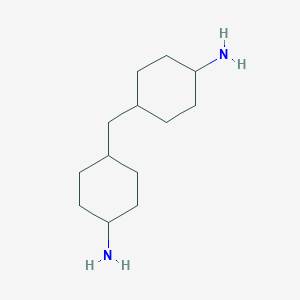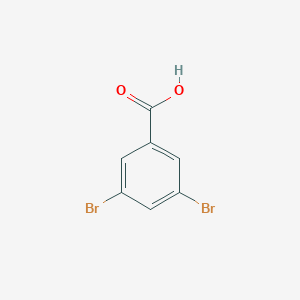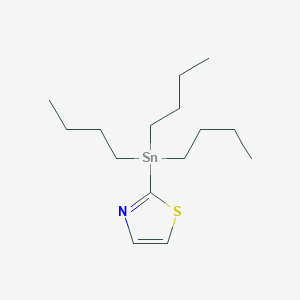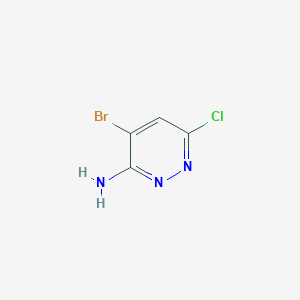
3-Amino-4-bromo-6-chloropyridazine
概述
描述
3-Amino-4-bromo-6-chloropyridazine is a heterocyclic compound with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol It is characterized by the presence of amino, bromo, and chloro substituents on a pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-6-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-amino-6-chloropyridazine . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Amino-4-bromo-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Amino-4-bromo-6-chloropyridazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro groups on the pyridazine ring can form hydrogen bonds, halogen bonds, and other interactions with target molecules, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
相似化合物的比较
- 3-Amino-4-bromo-6-fluoropyridazine
- 3-Amino-4-chloro-6-bromopyridazine
- 3-Amino-4-iodo-6-chloropyridazine
Comparison: 3-Amino-4-bromo-6-chloropyridazine is unique due to the specific combination of amino, bromo, and chloro substituents, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of bromine and chlorine atoms can influence the compound’s electronic properties and its ability to participate in halogen bonding, making it a valuable scaffold for designing new molecules with desired properties .
属性
IUPAC Name |
4-bromo-6-chloropyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWNGCSUSKHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621663 | |
| Record name | 4-Bromo-6-chloropyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446273-59-2 | |
| Record name | 4-Bromo-6-chloropyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-bromo-6-chloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-amino-4-bromo-6-chloropyridazine in the development of novel mTOR inhibitors?
A: this compound serves as a crucial starting material in the synthesis of imidazo[1,2-b]pyridazine derivatives. Researchers utilized this compound along with bromo-1-(N-Boc-piperidin-4-yl) acetaldehyde to create the imidazo[1,2-b]pyridazine core structure. [] This core was then further modified via Suzuki coupling reactions to introduce structural diversity and explore structure-activity relationships. The study successfully synthesized 16 novel compounds, highlighting the versatility of this compound as a building block for generating diverse chemical entities with potential anticancer activity. []
Q2: Can you elaborate on the structure-activity relationship (SAR) findings related to the imidazo[1,2-b]pyridazine derivatives and their mTOR inhibitory activity?
A: The study revealed valuable insights into the SAR of imidazo[1,2-b]pyridazines as mTOR inhibitors. The presence of a pyridyl group on the urea moiety was identified as a key structural feature for potent inhibitory activity. [] Furthermore, replacing a morpholino group with an (S)-3-methylmorpholino group led to enhanced inhibitory activity, suggesting that subtle stereochemical modifications can significantly impact potency. [] These findings provide a framework for further optimization and design of more potent and selective mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

